1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Sulfanylethanone Moiety: This step involves the reaction of the quinoline derivative with a suitable thiol reagent to introduce the sulfanyl group, followed by the addition of an ethanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The methoxy and sulfanyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone is unique due to the presence of both methoxy and sulfanyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-13-9-21(22-17-11-15(24-2)6-7-16(13)17)27-12-18(23)14-5-8-19(25-3)20(10-14)26-4/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTTVVICLBCCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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